molecular formula C11H15BrO B8079309 4-(2-Bromophenyl)-2-methyl-2-butanol

4-(2-Bromophenyl)-2-methyl-2-butanol

Cat. No.: B8079309
M. Wt: 243.14 g/mol
InChI Key: GOUVFYKMXVHAKZ-UHFFFAOYSA-N
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Description

4-(2-Bromophenyl)-2-methyl-2-butanol is a tertiary alcohol characterized by a brominated aromatic ring at the 2-position of the phenyl group and a methyl substituent at the 2-position of the butanol chain. Its molecular formula is C₁₁H₁₅BrO, with a molecular weight of 243.14 g/mol.

Properties

IUPAC Name

4-(2-bromophenyl)-2-methylbutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO/c1-11(2,13)8-7-9-5-3-4-6-10(9)12/h3-6,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOUVFYKMXVHAKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromophenyl)-2-methyl-2-butanol typically involves the bromination of 2-methyl-2-butanol followed by a coupling reaction with a bromophenyl derivative. One common method is the use of a Grignard reagent, where 2-bromophenylmagnesium bromide is reacted with 2-methyl-2-butanol under controlled conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions using automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromophenyl)-2-methyl-2-butanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form a phenyl derivative.

    Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-(2-bromophenyl)-2-methyl-2-butanone.

    Reduction: Formation of 4-(2-phenyl)-2-methyl-2-butanol.

    Substitution: Formation of 4-(2-aminophenyl)-2-methyl-2-butanol or 4-(2-thiophenyl)-2-methyl-2-butanol.

Scientific Research Applications

4-(2-Bromophenyl)-2-methyl-2-butanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-Bromophenyl)-2-methyl-2-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights key differences between 4-(2-Bromophenyl)-2-methyl-2-butanol and structurally related compounds:

Compound Name Molecular Formula Functional Group Molecular Weight (g/mol) Key Properties/Activities
This compound C₁₁H₁₅BrO Alcohol (tertiary) 243.14 High polarity (due to -OH); moderate lipophilicity (from Br and phenyl)
4-(2-Bromophenyl)-2-methyl-1-butene C₁₁H₁₃Br Alkene 225.12 Boiling point: 253.7°C (predicted); density: 1.215 g/mL (lit.)
4-Phenyl-2-butanone C₁₀H₁₂O Ketone 148.20 Used as a laboratory chemical; lacks H-bonding capability
6-(2-Bromophenyl)pyrimidine derivative (Compound 2b) C₁₇H₁₃BrFN₂O Pyrimidine 382.20 Analgesic activity comparable to diclofenac sodium

Physicochemical Properties

  • Boiling Point: The tertiary alcohol group in this compound likely results in a higher boiling point compared to its alkene analog (4-(2-Bromophenyl)-2-methyl-1-butene, boiling point ~253.7°C ) due to hydrogen bonding.
  • Lipophilicity: The bromine atom increases lipophilicity compared to non-halogenated analogs (e.g., 4-Phenyl-2-butanone ). This property may enhance membrane permeability in biological systems, as seen in halogenated pyrimidine derivatives .

Key Research Findings and Contradictions

Role of Halogens : Bromine enhances lipophilicity and bioactivity in multiple systems (e.g., pyrimidines ), but this effect is context-dependent. For example, in some pyrimidine derivatives, nitro or methoxy groups reduced activity compared to halogens .

Functional Group Impact: Alcohols generally exhibit higher polarity and lower volatility compared to alkenes or ketones, which may limit their application in non-polar environments but improve water solubility.

Data Gaps: Direct experimental data on this compound (e.g., melting point, toxicity) are absent in the provided evidence, necessitating further research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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